1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methylpyridine, which can be synthesized via α-methylation of pyridine using a continuous flow setup with Raney nickel as a catalyst.
Formation of Intermediate: The 2-methylpyridine is then reacted with formaldehyde and hydrazine hydrate to form the intermediate 2-methylpyridin-3-ylmethyl hydrazine.
Cyclization: The intermediate undergoes cyclization with formic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The triazole ring plays a crucial role in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A precursor in the synthesis of 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine.
Quinolinyl-pyrazoles: Compounds with similar heterocyclic structures and pharmacological properties.
Pyridine Derivatives: Compounds with similar pyridine rings and varied substituents.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a triazole ring, which imparts distinct chemical and biological properties. The presence of the triazole ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
Molecular Formula |
C9H11N5 |
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Molecular Weight |
189.22 g/mol |
IUPAC Name |
1-[(2-methylpyridin-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-7-8(3-2-4-11-7)5-14-6-12-9(10)13-14/h2-4,6H,5H2,1H3,(H2,10,13) |
InChI Key |
TYRPPGHZEBCYKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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